molecular formula C10H12ClF3O3SSi B6317340 4-Chloro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate CAS No. 262373-16-0

4-Chloro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate

Cat. No. B6317340
CAS RN: 262373-16-0
M. Wt: 332.80 g/mol
InChI Key: DMGBSMGSSHDDRP-UHFFFAOYSA-N
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Description

“4-Chloro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate” is an important ortho-benzyne precursor in aryne chemistry . It may be used to generate benzyne under mild conditions of simple fluoride treatment at room temperature .


Synthesis Analysis

While specific synthesis methods for “4-Chloro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate” were not found, it’s known that trifluoromethanesulfonate starting materials can undergo a dual reaction mode of thia-Fries rearrangement and free benzyne formation in the same pot .


Molecular Structure Analysis

The molecular formula of “4-Chloro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate” is CF3SO3C6H4Si(CH3)3 . The molecular weight is 298.35 .


Chemical Reactions Analysis

This compound may be used to generate benzyne under mild conditions of simple fluoride treatment at room temperature . It is a useful reagent applied in reactions of Polycyclic Arenes, Heteroatom Arylation, Heteroarenes and Benzannulated Heterocycles, Carbon Arylations, etc .


Physical And Chemical Properties Analysis

The compound has a boiling point of 70 °C/2 mmHg (lit.) and a density of 1.229 g/mL at 25 °C (lit.) . The refractive index is n20/D 1.456 (lit.) .

Scientific Research Applications

Asymmetric α-Arylation of Ketones

4-Chloro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate serves as an arylating agent in the asymmetric α-arylation of ketones. This process is catalyzed by Pd (dba) 2 and difluorphos, which are used in the synthesis of complex molecules .

Synthesis of Carbazoles

The compound is also utilized in the one-pot synthesis of carbazoles through palladium-catalyzed N-arylation of anilines with phenyl triflate followed by oxidative coupling .

Ortho-Benzyne Precursor in Aryne Chemistry

Another significant application is its role as an ortho-benzyne precursor in aryne chemistry. It can generate benzyne under mild conditions through simple fluoride treatment at room temperature .

properties

IUPAC Name

(4-chloro-2-trimethylsilylphenyl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClF3O3SSi/c1-19(2,3)9-6-7(11)4-5-8(9)17-18(15,16)10(12,13)14/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGBSMGSSHDDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C=CC(=C1)Cl)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF3O3SSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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